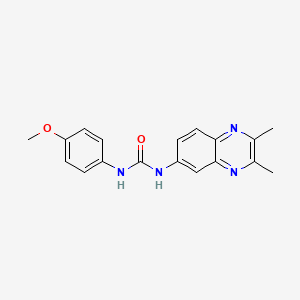
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience. It is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. DMQX has been widely used as a pharmacological tool to investigate the physiological and pathological functions of glutamate receptors and to develop novel therapeutic agents for various neurological disorders.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea is involved in research focusing on the synthesis and characterization of novel compounds. For example, directed lithiation processes have been explored for derivatives of N,N-dimethylurea, providing a pathway to introduce functional groups through lithiation reactions, which are crucial in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013). This methodological approach is essential for the development of new chemical entities with potential applications in pharmaceuticals and materials science.
Biochemical and Pharmaceutical Research
In pharmaceutical research, urea derivatives have been identified as potent inhibitors of enzymes and receptors, contributing to the development of new therapeutic agents. For instance, compounds based on the urea scaffold have shown significant activity as inhibitors for specific kinases, suggesting their potential as targeted cancer therapies (Kubo et al., 2005). Moreover, research into urease inhibitors highlights the potential of urea derivatives in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract, addressing a critical need for new antimicrobial agents (Kosikowska & Berlicki, 2011).
Diagnostic and Imaging Applications
In the realm of molecular imaging, the development of PET biomarkers based on urea-containing pharmacophores represents a significant area of research. For example, fluorine-18 labeled diaryl ureas have been synthesized as VEGFR-2/PDGFR dual inhibitors for the imaging of angiogenic processes, demonstrating the versatility of urea derivatives in creating tools for non-invasive diagnostic imaging (Ilovich et al., 2008).
Propiedades
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-12(2)20-17-10-14(6-9-16(17)19-11)22-18(23)21-13-4-7-15(24-3)8-5-13/h4-10H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRYUUYYXLQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)
![Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725184.png)

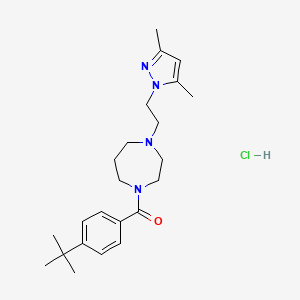
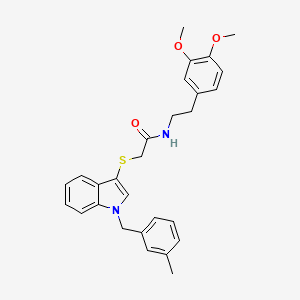
![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid](/img/structure/B2725192.png)
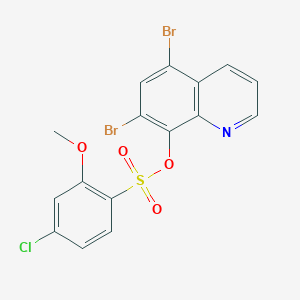

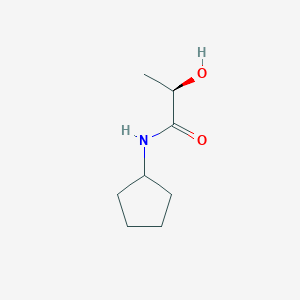
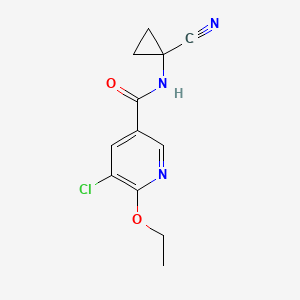
![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2725201.png)
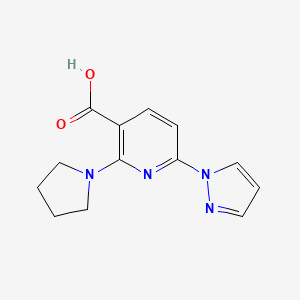
![N-[(2-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2725206.png)